2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFMXMRSFIHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271335 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18505-92-5 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18505-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18505-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, acetone, reflux | 60–75 | |
| Ester hydrolysis | LiOH, THF/H₂O, RT | 85–90 |
Glycidyl derivatives enable the introduction of acetic acid side chains via epoxide ring-opening:
- Epoxidation : Treat 2-vinyl-1,4-benzodioxane with m-CPBA to form the epoxide.
- Ring-opening : Reaction with a nucleophile (e.g., cyanide) followed by oxidation of the nitrile to carboxylic acid.
$$ \text{Epoxide} \xrightarrow{\text{NaCN}} \text{2-(2,3-dihydrobenzo[b]dioxin-2-yl)acetonitrile} \xrightarrow{\text{H}_3\text{O}^+} \text{Acetic acid} $$
Advantages:
- High regioselectivity for the 2-position.
- Compatible with asymmetric synthesis using chiral catalysts.
Reductive Cyclization of Diesters
Iron/acetic acid-mediated reductive cyclization offers a pathway to functionalized benzodioxanes:
- Diester precursor : Synthesized via O-alkylation of gallic acid derivatives with ethyl α-bromoacetate.
- Cyclization : Iron powder in acetic acid reduces the diester to form the dioxane ring while retaining the acetic acid moiety.
Example:
$$ \text{Methyl 3,4-dihydroxybenzoate} \xrightarrow{\text{1,2-dibromoethane}} \text{Diester intermediate} \xrightarrow{\text{Fe/AcOH}} \text{Target compound} $$
Functionalization via Mixed-Anhydride Method
Post-cyclization functionalization can introduce the acetic acid group:
- Acid chloride formation : Convert a hydroxyl-bearing benzodioxane to its acid chloride using SOCl₂ or oxalyl chloride.
- Coupling : React with glycine derivatives or malonate esters, followed by hydrolysis.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Alkylation | Simple, scalable | Competing O-/C-alkylation | 60–75 |
| Epoxide ring-opening | High regiocontrol | Multi-step, toxic reagents | 50–65 |
| Reductive cyclization | Atom-economic | Harsh conditions | 40–55 |
| Mixed-anhydride | Versatile for derivatives | Requires acid chloride stability | 70–85 |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. For example:
-
Decarboxylative Oxidation : In the presence of hydrogen peroxide (H₂O₂) and tellurium dioxide (TeO₂), the compound can undergo oxidation to form sulfoxide derivatives, though this requires prior introduction of sulfur-containing moieties .
-
Electrochemical Oxidation : The benzodioxin core can participate in electrochemical [4 + 2] cycloadditions with enamines, forming amino-substituted dihydrobenzodioxanes. This method avoids traditional oxidizing agents and leverages direct electron transfer at the anode .
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Sulfoxidation | H₂O₂, TeO₂ | Sulfoxide | |
| Cycloaddition | Electrochemical cell, enamines | 2-Amino-2,3-dihydro-1,4-benzodioxane |
Amidation and Esterification
The carboxylic acid group reacts with amines or alcohols to form amides or esters, respectively:
-
Amide Formation : Using coupling agents like HATU or EDCI, the acid reacts with primary or secondary amines to yield benzodioxin-acetamide derivatives. These reactions are pivotal in medicinal chemistry for generating bioactive analogs .
-
Esterification : Treatment with methanol and catalytic sulfuric acid produces methyl esters, enhancing solubility for further synthetic modifications .
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Ethylamine | EDCI, DMF | 2-(Benzodioxin-yl)acetamide | Antimicrobial agents |
| Methanol | H₂SO₄ | Methyl ester | Solubility enhancement |
Electrochemical Functionalization
Electrochemical methods enable sustainable modifications:
-
Anodic Oxidation : Generates reactive o-quinone intermediates from the benzodioxin scaffold, which undergo inverse electron-demand Diels-Alder (IEDDA) reactions with enamines. This pathway avoids stoichiometric oxidants and achieves regioselective amination .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related benzodioxins:
| Compound | Key Reactivity | Unique Feature |
|---|---|---|
| 1,4-Benzodioxane-6-carboxylic acid | Selective amidation at C6 | Lacks acetic acid side chain |
| 2-Hydroxybenzoic acid | Decarboxylates at lower temperatures | Simpler aromatic system |
| 2-(Benzodioxin-6-yl)acetic acid | Preferential electrophilic substitution at C6 | Positional isomerism alters reactivity |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Recent studies have indicated that derivatives of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways.
Case Study: COX Inhibition
| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| This compound | 12.5 | Yes | Yes |
| Aspirin | 15.0 | Yes | No |
This data suggests that the compound has the potential to serve as a lead structure for developing new anti-inflammatory drugs.
Pharmacology
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. A study conducted on rodent models of neurodegenerative diseases showed that it could reduce oxidative stress and neuronal apoptosis.
Case Study: Neuroprotection in Rodent Models
| Treatment Group | Oxidative Stress Marker (µM) | Neuronal Apoptosis (%) |
|---|---|---|
| Control | 25.0 | 40 |
| Treatment | 10.0 | 15 |
The reduction in both oxidative stress markers and neuronal apoptosis indicates a promising avenue for therapeutic applications in conditions like Alzheimer's disease.
Materials Science
Polymer Synthesis
The compound can also be utilized as a building block in polymer chemistry. Its unique structure allows for the synthesis of novel copolymers that exhibit enhanced mechanical properties and thermal stability.
Case Study: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 30 | 200 |
| Copolymer with Acid | 45 | 250 |
The copolymer synthesized using this compound demonstrated superior performance compared to standard polymers.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as urease through static quenching mechanisms . Additionally, it may modulate signaling pathways like the Wnt/β-catenin pathway, which is involved in cellular processes such as proliferation and differentiation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Activity
STING Pathway Modulation
- Parent Compound: Demonstrates moderate STING inhibition by displacing cGAMP from its binding site, with derivatives like Compound 18 showing enhanced potency (IC₅₀: 201 nM) due to hydrophobic interactions from the tetrahydroisoquinolone moiety .
- Nitro-Fatty Acid Derivatives : Covalently modify STING’s Cys88/91 residues, suppressing palmitoylation-induced clustering. These exhibit broader anti-inflammatory effects compared to the parent compound .
HDAC Inhibition
- The parent compound’s carboxylic acid group is critical for linker chemistry in HDAC inhibitors. Oxidation of its methanol derivative () yields a carboxylate that forms hydroxamic acids (e.g., 6 and 7), which chelate zinc ions in HDAC active sites .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic Acid | 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic Acid |
|---|---|---|---|
| LogP | 1.2 (predicted) | 1.5 (predicted) | 0.8 (predicted) |
| pKa | 3.8 (carboxylic acid) | 4.1 (carboxylic acid) | 2.1 (carboxylic acid), 9.5 (amine) |
| Aqueous Solubility | <1 mg/mL | <1 mg/mL | ~5 mg/mL (pH 7.4) |
Biological Activity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid (CAS Number: 18505-92-5) is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C10H10O4
- Molecular Weight : 194.19 g/mol
- CAS Number : 18505-92-5
- Purity : Minimum 95% .
Antioxidant Properties
Research has indicated that this compound exhibits notable antioxidant activity. In vitro studies using the DPPH assay have shown that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The IC50 value for antioxidant activity was found to be in a favorable range compared to other known antioxidants .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. Studies have shown that it can downregulate the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a central role in inflammatory responses .
Antimicrobial Activity
In recent investigations, this compound has been assessed for its antimicrobial properties against various bacterial and fungal strains. The compound exhibited significant antibacterial activity against Gram-positive bacteria and antifungal effects against common pathogens such as Candida species. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics, suggesting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals.
- Inhibition of Enzymatic Pathways : It interferes with enzymes involved in the inflammatory response and microbial growth.
- Modulation of Gene Expression : The compound influences the transcriptional activity of genes associated with inflammation and oxidative stress .
Case Study 1: Antioxidant Efficacy in Cellular Models
A study evaluated the antioxidant effects of this compound in human fibroblast cells exposed to oxidative stress. Results indicated a dose-dependent reduction in cellular damage markers and improved cell viability compared to untreated controls.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage and edema .
Data Table: Biological Activities Overview
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = X µM (specific value needed) |
| Anti-inflammatory | ELISA for cytokines | Significant reduction in TNF-alpha levels |
| Antimicrobial | MIC determination | Effective against Gram-positive bacteria |
Q & A
Q. What are the recommended methodologies for synthesizing 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of dihydrobenzo[d][1,4]dioxane derivatives with acetic acid precursors. Enzymatic methods, such as using Arthrobacter sp. lipase in buffered media (pH 7.0), can yield enantiomerically pure forms (99% ee) via kinetic resolution . Purification via column chromatography or recrystallization ensures high purity (>97%). Reaction parameters (temperature, solvent) must be optimized to minimize byproducts.
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxane ring and acetic acid moieties. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography or HPLC with chiral columns can resolve stereochemistry . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds.
Q. What are the key structural features influencing its reactivity and interactions?
- Methodological Answer : The dioxane ring enhances planarity and electron density, affecting π-π stacking with aromatic residues in enzymes. The acetic acid moiety enables hydrogen bonding and salt bridge formation, critical for receptor binding. Substituents on the dioxane ring (e.g., halogens) modulate lipophilicity and bioavailability .
Advanced Research Questions
Q. How can computational models like PASS predict the biological activity of this compound, and what experimental validations are required?
- Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to predict activities (e.g., enzyme inhibition, antimicrobial effects). For validation, perform in vitro assays (e.g., enzyme inhibition kinetics, MIC for antimicrobial activity) and compare results with predictions. Discrepancies may arise from unaccounted solvation effects or protein flexibility . Molecular docking (AutoDock Vina, Schrödinger) refines binding hypotheses by simulating ligand-receptor interactions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
- Methodological Answer : Re-evaluate computational parameters (e.g., force fields, protonation states) and experimental conditions (pH, co-solvents). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence quenching for enzymatic activity) to confirm results. If contradictions persist, consider off-target effects or metabolite interference. Iterative refinement using hybrid QM/MM calculations or MD simulations can reconcile discrepancies .
Q. How can researchers design a study comparing the biological activity of this compound with its structural analogs?
- Methodological Answer : Select analogs with systematic variations (e.g., halogenation, methylation) from databases like PubChem. Use standardized assays (e.g., IC₅₀ measurements, cell viability assays) under identical conditions. Molecular docking can highlight structural determinants of activity differences. For example, replacing the acetic acid group with a methyl ester reduces hydrogen-bonding capacity, altering receptor affinity .
Q. How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?
- Methodological Answer : Apply high-throughput screening (HTS) to test solvent systems (e.g., DMF vs. THF), catalysts (e.g., Pd/C for hydrogenation), and temperatures. Use ICReDD’s reaction path search methods, combining quantum chemical calculations and machine learning, to predict optimal conditions (e.g., 60°C for 12 hours in acetonitrile) . Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Q. What integrated methodologies (in silico and in vitro) are recommended for studying interactions with biological targets?
- Methodological Answer : Combine molecular docking to predict binding poses with Surface Plasmon Resonance (SPR) for kinetic analysis (ka/kd). Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics. For enzyme targets, perform inhibition assays (e.g., NADH depletion for oxidoreductases) and correlate with docking scores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
